molecular formula C23H18N4O2S2 B2967000 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1185108-46-6

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2967000
CAS No.: 1185108-46-6
M. Wt: 446.54
InChI Key: WDBDMCLQQFEVLR-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • 3-Ethyl group: Enhances lipophilicity and influences binding interactions.
  • 6-Phenyl substituent: Contributes to π-π stacking in target binding pockets.

The pyrido[1,2-a]pyrimidine extension distinguishes it from simpler thienopyrimidinones, suggesting enhanced selectivity for biological targets like ATP-binding enzymes .

Properties

IUPAC Name

3-ethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-26-22(29)21-17(13-18(31-21)15-8-4-3-5-9-15)25-23(26)30-14-16-12-20(28)27-11-7-6-10-19(27)24-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBDMCLQQFEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic photoredox reactions and metal-free synthesis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological relevance of the target compound with analogs from the literature:

Compound Core Structure Substituents Molecular Weight Key Properties/Applications Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 6-phenyl, 2-(pyrido[1,2-a]pyrimidinylmethylsulfanyl) 487.54 g/mol Hypothesized kinase inhibition; extended conjugation may improve target affinity.
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 852933-45-0) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5-methyl, 6-phenyl, 2-sulfanyl 302.41 g/mol Simpler sulfanyl group; potential scaffold for antimicrobial agents.
3-(2-Methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 735319-20-7) Thieno[2,3-d]pyrimidin-4-one 3-Isobutyl, 6-phenyl, 2-sulfanyl 328.44 g/mol Increased lipophilicity; possible CNS activity due to isobutyl group.
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3-Allyl, 5-(p-tolyl), 2-(isoxazolylmethylsulfanyl) 424.52 g/mol Isoxazole substituent may modulate solubility; explored in inflammatory pathways.
3-Ethyl-2-{[2-(6-methyl-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one (CAS 1252921-88-2) Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 2-(benzoxazine-linked sulfanyl) 401.50 g/mol Benzoxazine moiety may enhance blood-brain barrier penetration; neuroprotective applications.

Key Observations :

Thieno[3,2-d] vs. [2,3-d] Isomers: The core ring isomerism influences electronic distribution and steric interactions, affecting binding to biological targets .

Physicochemical Properties :

  • The target compound’s higher molecular weight (487.54 g/mol) and polarizable pyrido-pyrimidinyl group may reduce solubility compared to analogs like CAS 852933-45-0 (302.41 g/mol) .
  • LogP Predictions : The phenyl and pyrido-pyrimidine groups likely increase hydrophobicity, necessitating formulation optimization for bioavailability.

Biological Relevance :

  • Kinase Inhibition : The pyrido-pyrimidine extension mimics ATP’s adenine moiety, a common feature in kinase inhibitors like imatinib .
  • Toxicity Considerations : Sulfanyl groups can form reactive metabolites, but the methyl linker in the target compound may mitigate this risk compared to allyl or isobutyl analogs .

Biological Activity

The compound 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings.
  • Substituents : Ethyl group at position 3 and a phenyl group at position 6 contribute to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with promising results:

CompoundIC50 (μM)Cell Line
7a1.18MCF7
7d1.97HCT116

These compounds demonstrated a structure–activity relationship where modifications to the core structure significantly enhanced their efficacy against cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it was found to inhibit Pim-1 kinase activity with IC50 values ranging from 1.18 to 8.83 μM across various derivatives . This inhibition is crucial as Pim-1 is implicated in cell survival and proliferation in cancer.

Anti-inflammatory Properties

In addition to its anticancer properties, the compound may exhibit anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha in animal models . This suggests that the compound could potentially be developed for conditions characterized by inflammation.

Case Studies

Several studies have synthesized and tested related compounds with varying substituents on the pyrimidine ring:

  • Study on Pyridothienopyrimidinones : A series of pyridothienopyrimidinone derivatives were synthesized and evaluated for their cytotoxic activity against multiple cell lines. The presence of specific aromatic groups was found to enhance activity significantly .
  • Pim Kinase Inhibition : Research demonstrated that certain modifications led to enhanced inhibition of Pim kinases, which are critical in oncogenesis. The most potent inhibitors were further assessed for their cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can yield be maximized?

  • Methodology :

  • Stepwise Synthesis : Prioritize modular assembly of the thieno[3,2-d]pyrimidin-4-one core followed by functionalization. For example, use a thiomethylation step to introduce the sulfanyl group, as seen in analogous thieno-pyrimidine syntheses .
  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling for aryl group introduction (e.g., phenyl at position 6) to improve regioselectivity.
  • Yield Enhancement : Utilize reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Assays : Conduct accelerated degradation studies (e.g., 40–80°C, pH 1–13) and analyze degradation products via LC-MS or NMR. Reference protocols from pyrido-pyrimidinone stability assessments .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics and identify labile functional groups (e.g., sulfanyl or oxo groups) .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodology :

  • Multi-Nuclear NMR : Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) in CDCl₃ or DMSO-d₆, focusing on the thieno-pyrimidinone core (δ 6.5–8.5 ppm for aromatic protons) and ethyl/phenyl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with variations at the ethyl, phenyl, or sulfanyl groups. For example, replace the 4-oxo-pyrido group with a 4-amino variant to assess hydrogen-bonding effects .
  • In Vitro Screening : Test analogs against target enzymes (e.g., kinases) or cell lines, using IC₅₀ values to correlate substituent effects with potency. Reference SAR frameworks from pyrimidine-based antimicrobial agents .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .
  • Meta-Analysis : Compare datasets across publications, identifying confounding factors like solvent choice (DMSO vs. ethanol) or cell passage number .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

  • Methodology :

  • Microcosm Experiments : Incubate the compound in soil/water systems under aerobic/anaerobic conditions, tracking degradation via ¹⁴C labeling or LC-MS .
  • QSAR Modeling : Predict biodegradation using software (e.g., EPI Suite) and validate with experimental half-life (t1/2t_{1/2}) data .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Methodology :

  • UPLC-QTOF : Achieve ppm-level sensitivity for impurities, using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Forced Degradation : Stress the compound under oxidative (H₂O₂), photolytic (UV light), and thermal conditions to identify potential impurities .

Methodological Challenges and Solutions

Q. How can researchers mitigate synthetic challenges such as low solubility or side reactions during functionalization?

  • Solutions :

  • Solvent Optimization : Use mixed solvents (e.g., THF:H₂O) or additives (β-cyclodextrin) to enhance solubility .
  • Protecting Groups : Temporarily protect reactive sites (e.g., oxo groups as acetals) during sulfanyl or aryl substitutions .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, validating with mutagenesis data .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding .

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